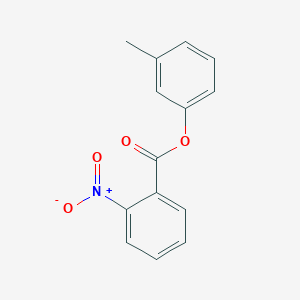

3-Methylphenyl 2-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11NO4 |

|---|---|

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(3-methylphenyl) 2-nitrobenzoate |

InChI |

InChI=1S/C14H11NO4/c1-10-5-4-6-11(9-10)19-14(16)12-7-2-3-8-13(12)15(17)18/h2-9H,1H3 |

InChI Key |

SKAQTBUOYJZQNX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylphenyl 2 Nitrobenzoate and Analogous Nitrobenzoate Esters

Esterification Approaches

The formation of the ester bond between 2-nitrobenzoic acid and 3-methylphenol is the final key step in synthesizing 3-methylphenyl 2-nitrobenzoate (B253500). Various esterification methods are available, ranging from direct, acid-catalyzed reactions to the use of highly activated intermediates for milder and more efficient conversions.

Direct Esterification Techniques

Direct esterification, most notably the Fischer-Speier method, represents the most classical approach to forming esters. wikipedia.orgiajpr.com This reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmdpi.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com A series of proton transfers and the subsequent elimination of a water molecule yield the final ester. masterorganicchemistry.com

To drive the reversible reaction toward the product side, it is common to either use a large excess of one of the reactants (usually the alcohol) or to remove the water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343). wikipedia.orggoogle.com While effective, the high temperatures and strongly acidic conditions required for Fischer-Speier esterification can be incompatible with sensitive substrates.

Activated Carboxylic Acid Derivatives in Ester Synthesis

To circumvent the harsh conditions of direct esterification, carboxylic acids can be converted into more reactive derivatives, known as activated carboxylic acids. thieme-connect.de These derivatives readily react with alcohols under milder conditions. Common activated forms include acid chlorides, anhydrides, and active esters.

One of the most widely used methods in modern synthesis is the Steglich esterification . This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at room temperature. nih.govorganic-chemistry.org The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as an acyl transfer catalyst, then reacts with this intermediate to form a reactive acyl-pyridinium species, which is subsequently attacked by the alcohol to yield the ester. organic-chemistry.org This method is particularly valuable for synthesizing esters from sterically hindered alcohols or acid-labile substrates. organic-chemistry.org

Another strategy involves the use of specific activating agents like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), often employed in a method known as Shiina esterification. researchgate.netaip.org This reagent, in combination with a nucleophilic catalyst, efficiently produces esters under mild conditions. aip.org

The Mitsunobu reaction provides a powerful alternative for the synthesis of esters, especially when stereochemical inversion of a chiral alcohol is desired. nih.govorganic-chemistry.org This reaction employs a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). wiley.com These reagents activate the alcohol, allowing it to be displaced by the carboxylate nucleophile. organic-chemistry.org The reaction proceeds under neutral conditions and is known for its high stereoselectivity, making it invaluable in the synthesis of complex natural products. nih.gov It is also particularly effective for the esterification of phenols. researchgate.net

Catalytic Esterification Strategies

The choice of catalyst is crucial in esterification reactions. As mentioned, strong Brønsted acids like H₂SO₄ are the traditional catalysts for the Fischer-Speier reaction. mdpi.com Lewis acids are also employed to activate the carboxylic acid. wikipedia.org

In recent years, research has focused on developing more specialized and recyclable catalysts. For instance, ionic liquids have emerged as novel catalysts for esterification. One study demonstrated an ionic liquid-catalyzed oxidative esterification between 2-nitrobenzoic acid and toluene, where toluene served as the benzyl (B1604629) alcohol precursor, to produce the corresponding benzyl ester in good yield. rsc.org Other systems, such as potassium carbonate-catalyzed methylation using dimethyl carbonate, have proven effective for esterifying a wide range of carboxylic acids, including electron-poor substrates like 2-nitrobenzoic acid, under relatively mild conditions. smith.edu

Table 1: Comparison of Selected Esterification Methods

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic acid, Alcohol, H₂SO₄ or p-TsOH | High temperature, Reflux | Inexpensive reagents, Simple procedure. wikipedia.org | Harsh conditions, Reversible, Not suitable for sensitive molecules. organic-chemistry.org |

| Steglich Esterification | Carboxylic acid, Alcohol, DCC, DMAP | Room temperature, Anhydrous solvent (e.g., CH₂Cl₂) | Mild conditions, High yields, Good for hindered substrates. nih.gov | DCC byproduct can be difficult to remove. |

| Mitsunobu Reaction | Carboxylic acid, Alcohol, PPh₃, DEAD or DIAD | Neutral, often low temperature to RT | Mild conditions, Stereochemical inversion of alcohols. nih.govwiley.com | Stoichiometric byproducts, Cost of reagents. |

Aromatic Nitration Reactions for Nitrobenzoate Precursors

The synthesis of the 2-nitrobenzoic acid backbone is achieved through electrophilic aromatic substitution, specifically, a nitration reaction. The key challenge in this step is controlling the regioselectivity—ensuring the nitro group attaches at the desired position on the aromatic ring.

Regioselective Nitration of Methyl Benzoate (B1203000) Derivatives and Related Toluene Derivatives

The nitration of an aromatic ring is governed by the electronic properties of the substituents already present. In the case of methyl benzoate, the ester group (-COOCH₃) is an electron-withdrawing group. rsc.org It deactivates the benzene (B151609) ring towards electrophilic attack and directs incoming electrophiles, such as the nitronium ion (NO₂⁺), primarily to the meta-position. rsc.orgproprep.com Therefore, the direct nitration of methyl benzoate with a standard nitrating mixture (concentrated nitric and sulfuric acids) yields predominantly methyl 3-nitrobenzoate. rsc.orggrabmyessay.com To obtain the 2-nitro isomer required for 3-methylphenyl 2-nitrobenzoate, one must start from a different precursor, such as 3-methylbenzoate (B1238549), where the directing effects can be leveraged differently, or use specialized synthetic routes. lookchem.comgoogle.com A patented method describes the nitration of methyl 3-methylbenzoate using nitric acid and acetic anhydride, which yields a mixture of isomers, including the desired methyl 3-methyl-2-nitrobenzoate. google.com

In contrast, the methyl group (-CH₃) in toluene is an electron-donating group, which activates the ring and directs nitration to the ortho and para positions. google.com Standard nitration of toluene typically produces a mixture of 2-nitrotoluene (B74249) and 4-nitrotoluene, with very little of the meta isomer. google.com Achieving high regioselectivity for a single isomer often requires specific catalysts or conditions. For example, using zeolite catalysts can significantly enhance the para-selectivity in toluene nitration. google.com The dinitration of toluene is also a well-studied process, with systems like nitric acid and propanoic anhydride over zeolite Hβ showing extremely high selectivity for 2,4-dinitrotoluene. cardiff.ac.uk

Table 2: Regioselectivity in the Nitration of Toluene with Various Systems

| Nitrating System | Catalyst | Product Ratio (ortho:para:meta) | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄ (Mixed Acid) | None | ~58 : 38 : 4 | General textbook values |

| Conc. HNO₃ | Zeolite H-ZSM-5 | Predominantly para isomer (>80-90% para) | google.com |

| Acetyl Nitrate (B79036) | Montmorillonite (B579905) K-10 | High para-selectivity (meta ~2%) | icm.edu.pl |

| HNO₃/Propanoic Anhydride | Zeolite Hβ | Leads to highly selective 2,4-dinitration | cardiff.ac.uk |

Environmentally Benign Nitration Processes

Traditional nitration using a mixture of concentrated nitric and sulfuric acids is effective but generates significant quantities of hazardous acid waste, making its disposal an environmental concern. sibran.rufrontiersin.org This has driven the development of "greener" and more environmentally benign nitration methods.

One successful approach involves the use of urea (B33335) nitrate in combination with concentrated sulfuric acid. rasayanjournal.co.inresearchgate.net This method allows for the regioselective mononitration of various aromatic compounds at room temperature, often with excellent yields and a simple aqueous workup, avoiding the need for organic solvents for product isolation. rasayanjournal.co.inresearchgate.net

Another eco-friendly strategy is the use of solid-supported nitrating agents. sibran.ru Inorganic nitrates, such as bismuth nitrate or copper nitrate, adsorbed onto solid supports like silica (B1680970) gel or montmorillonite clay, can act as effective nitrating agents. sibran.ruresearchgate.net These solid-supported systems offer several advantages, including milder reaction conditions, ease of catalyst removal and recycling, and potentially enhanced selectivity due to the influence of the solid support. sibran.ruresearchgate.net Some of these reactions can be further accelerated using microwave irradiation, which significantly reduces reaction times. sibran.ruscirp.org More recently, catalyst-free methods using only dilute aqueous nitric acid have been explored, which completely avoid the use of co-acids and the associated waste streams. frontiersin.org

Synthetic Routes Involving Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic modification of molecules to achieve a desired structure. solubilityofthings.com In the context of synthesizing this compound and its analogs, FGI can be applied in several ways, most notably through the esterification of a pre-existing nitro-substituted carboxylic acid or the transesterification of a different nitrobenzoate ester.

One of the most direct FGI approaches is the esterification of a carboxylic acid. For the synthesis of this compound, this would involve the reaction of 2-nitrobenzoic acid with 3-methylphenol. The starting material, 2-nitrobenzoic acid, is a commercially available compound that can be prepared by the oxidation of 2-nitrotoluene. The conversion of a carboxylic acid to an ester is a well-established transformation. solubilityofthings.com

Another powerful FGI strategy is transesterification, which involves the conversion of one ester into another by exchanging the alcohol moiety. sciencesnail.com This method is particularly useful when the desired alcohol (in this case, 3-methylphenol) is readily available and the starting ester is easily accessible. Research has demonstrated the feasibility of transesterification for preparing various phenyl nitrobenzoates.

A notable study reported the use of potassium carbonate (K₂CO₃) as an efficient and environmentally friendly catalyst for the transesterification of (hetero)aryl esters with phenols. rsc.org In this research, pyridin-2-yl 3-nitrobenzoate was successfully reacted with various phenols to yield the corresponding phenyl 3-nitrobenzoate derivatives. rsc.org Although this study focused on 3-nitrobenzoates, the principle is applicable to the synthesis of 2-nitrobenzoates as well. The reaction proceeds under relatively mild conditions, making it a practical approach for synthesizing aryl esters. rsc.org

The general scheme for this transesterification is depicted below:

Scheme 1: K₂CO₃-catalyzed transesterification of a pyridin-2-yl nitrobenzoate with a phenol (B47542).

Detailed findings from this research highlight the versatility of the K₂CO₃ catalyst with various substituted phenols. The table below summarizes the reaction of pyridin-2-yl 2-methylbenzoate (B1238997) with different phenols, which serves as a model for the synthesis of various substituted phenyl esters.

| Entry | Phenol | Product | Yield (%) |

| 1 | Phenol | Phenyl 2-methylbenzoate | 99 |

| 2 | 4-Methylphenol | 4-Methylphenyl 2-methylbenzoate | 98 |

| 3 | 4-Methoxyphenol | 4-Methoxyphenyl 2-methylbenzoate | 97 |

| 4 | 4-Chlorophenol | 4-Chlorophenyl 2-methylbenzoate | 95 |

| 5 | 3-Methylphenol | 3-Methylphenyl 2-methylbenzoate | 99 |

| Table 1: K₂CO₃-catalyzed transesterification of pyridin-2-yl 2-methylbenzoate with various phenols. rsc.org |

In a different approach, palladium catalysis has been employed for the transesterification of N-heteroarene-2-carboxylates with aldehydes serving as the acyl donors. acs.org For instance, the reaction of phenyl 2-pyridinecarboxylate with 4-nitrobenzaldehyde (B150856) in the presence of a palladium catalyst yielded phenyl 4-nitrobenzoate (B1230335). acs.org This method demonstrates an alternative FGI pathway where the acyl group itself is transferred from an aldehyde to an existing phenyl ester scaffold.

The following table presents data on the palladium-catalyzed transesterification to produce phenyl 4-nitrobenzoate, showcasing the effect of different palladium catalysts.

| Entry | Catalyst (10 mol%) | Ligand (15 mol%) | Oxidant | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | TBP | Toluene | 65 |

| 2 | PdCl₂ | PPh₃ | TBP | Toluene | 53 |

| 3 | Pd(dba)₂ | PPh₃ | TBP | Toluene | 42 |

| 4 | Pd(OAc)₂ | dppe | TBHP | Toluene | 85 |

| 5 | Pd(OAc)₂ | dppf | TBHP | Toluene | 78 |

| Table 2: Optimization of Pd-catalyzed transesterification for the synthesis of phenyl 4-nitrobenzoate. acs.org |

These examples of functional group interconversions, particularly through transesterification, provide viable and researched pathways for the synthesis of nitrobenzoate esters analogous to this compound. The choice of method would depend on the availability and cost of starting materials, as well as the desired scale of the reaction.

Elucidation of Reaction Mechanisms Pertaining to 3 Methylphenyl 2 Nitrobenzoate Synthesis and Transformations

Electrophilic Aromatic Substitution Mechanisms in Nitrobenzoate Formation

The synthesis of the 2-nitrobenzoate (B253500) portion of the target molecule typically begins with the nitration of a benzoic acid derivative. This process is a classic example of electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.

The active electrophile in the nitration of an aromatic ring is the nitronium ion (NO₂⁺). blogspot.commasterorganicchemistry.com This highly reactive species is generated by the reaction of concentrated nitric acid with a strong acid catalyst, most commonly concentrated sulfuric acid. quora.comsavemyexams.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. aiinmr.com

Once generated, the nitronium ion is attacked by the electron-rich π system of the aromatic ring, in this case, a derivative of benzoic acid. masterorganicchemistry.comgeeksforgeeks.org This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. blogspot.comwikipedia.org The formation of this intermediate is the slow, rate-determining step of the reaction. msu.edu

The directing effects of the substituents on the aromatic ring play a critical role in determining the position of nitration. For instance, the carboxylic acid group is a deactivating, meta-directing group. lkouniv.ac.inukessays.com This means that nitration of benzoic acid will predominantly yield the meta-substituted product. lkouniv.ac.in

The arenium ion intermediate is a key species in electrophilic aromatic substitution reactions. wikipedia.org It is a cyclohexadienyl cation that is stabilized by the delocalization of the positive charge across the remaining sp²-hybridized carbon atoms of the ring. wikipedia.org This delocalization can be represented by drawing multiple resonance structures. wikipedia.org

The stability of the arenium ion is influenced by the nature of the substituents already present on the ring. blogspot.com In the case of benzoic acid nitration, the electron-withdrawing nature of the carboxylic acid group destabilizes the arenium ion, making the reaction slower than the nitration of benzene (B151609) itself. lkouniv.ac.in The resonance structures of the intermediate show that placing the positive charge ortho or para to the carboxylic acid group is particularly unfavorable, which is why the meta-substituted product is favored. lkouniv.ac.inscribd.com The final step in the mechanism is the rapid loss of a proton from the arenium ion, typically facilitated by a weak base like the bisulfate ion (HSO₄⁻) or water, which restores the aromaticity of the ring and yields the nitro-substituted product. masterorganicchemistry.comukessays.com

Ester Bond Formation and Cleavage Mechanisms

The formation of 3-Methylphenyl 2-nitrobenzoate involves the creation of an ester linkage between 2-nitrobenzoic acid and 3-cresol. This reaction, known as esterification, is typically acid-catalyzed and reversible. ucoz.com The reverse reaction, ester hydrolysis, involves the cleavage of this ester bond.

The most common mechanism for the acid-catalyzed esterification of a carboxylic acid and an alcohol is the Fischer esterification. chemistrysteps.com This process involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. chemguide.co.uk The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester. chemguide.co.uk

Ester hydrolysis, the cleavage of the ester bond, can be catalyzed by either acid or base. chemistrysteps.com In acid-catalyzed hydrolysis, the mechanism is the microscopic reverse of Fischer esterification. ucoz.com The ester is protonated, followed by nucleophilic attack by water, proton transfer, and elimination of the alcohol. chemistrysteps.com Base-promoted hydrolysis, also known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. libretexts.org This leads to a tetrahedral intermediate which then collapses to form a carboxylic acid and an alkoxide. The alkoxide then deprotonates the carboxylic acid, driving the reaction to completion. libretexts.org The cleavage of the ester bond can occur at either the acyl-oxygen bond (BAC2) or the alkyl-oxygen bond (BAL2), with the former being more common for most esters. acs.org

Mechanistic Pathways of Nitro Group Reductions and Derivatizations

The nitro group on the 2-nitrobenzoate moiety is a versatile functional group that can be reduced to an amine or undergo other derivatizations. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. numberanalytics.com

The reduction of a nitro group to an amine typically proceeds through a series of intermediates. numberanalytics.comnih.gov Common reducing agents for this transformation include metals in acidic media (e.g., iron, tin, or zinc in HCl) or catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst). masterorganicchemistry.com The mechanism generally involves the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-N=O), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). numberanalytics.comnih.gov The exact pathway can be influenced by the reaction conditions and the reducing agent used. numberanalytics.com For example, under certain conditions, intermediates like azoxy and azo compounds can be formed. rsc.org

The resulting amino group is a powerful ortho-, para-directing activator, which can be further functionalized through various reactions, including diazotization followed by substitution, acylation, and alkylation, opening up a wide array of synthetic possibilities. masterorganicchemistry.com

Catalytic Cycles in Analogous Aromatic Coupling Reactions

While specific catalytic coupling reactions involving this compound are not extensively documented, the principles of such reactions can be understood by examining analogous systems. Cross-coupling reactions, often catalyzed by transition metals like palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: numberanalytics.comlibretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the bond between the aromatic ring and a leaving group (e.g., a halide) of one of the coupling partners. This forms a palladium(II) intermediate. libretexts.org This step is often the rate-determining step in the cycle. libretexts.org

Transmetalation: The second coupling partner, typically an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction), transfers its organic group to the palladium(II) complex, displacing the leaving group. libretexts.orgyoutube.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. numberanalytics.com Ligands, in particular, play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. numberanalytics.comlibretexts.org

Spectroscopic Characterization Techniques for Structural Elucidation of 3 Methylphenyl 2 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy of 3-Methylphenyl 2-nitrobenzoate (B253500) reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the two phenyl rings typically resonate in the downfield region, between δ 7.0 and 8.5 ppm. The specific splitting patterns of these signals are dictated by the substitution pattern on each ring, providing valuable information about the relative positions of the substituents.

The methyl group attached to the phenyl ester moiety gives rise to a characteristic singlet peak in the upfield region of the spectrum, generally appearing around δ 2.3 ppm. The integration of these signals confirms the ratio of protons in the molecule, further validating the structure. For instance, in a related compound, methyl 2-methyl-3-nitrobenzoate, the methyl protons also appear as a singlet. nih.gov In derivatives such as N-(3-Methylphenyl)-2-nitrobenzamide, the aromatic protons are observed in a similar range of δ 7.2–8.3 ppm, with the methyl group signal appearing at δ 2.3–2.5 ppm.

Table 1: ¹H NMR Spectral Data for 3-Methylphenyl 2-nitrobenzoate and Related Compounds

| Compound | Functional Group | Chemical Shift (δ ppm) |

| This compound | Aromatic Protons | 7.0 - 8.5 |

| Methyl Protons | ~2.3 | |

| N-(3-Methylphenyl)-2-nitrobenzamide | Aromatic Protons | 7.2 - 8.3 |

| Methyl Protons | 2.3 - 2.5 | |

| Amide NH | 8.5 - 9.0 (broad) | |

| Methyl 2-nitrobenzoate chemicalbook.com | Aromatic Protons | 7.5 - 8.0 |

| Methyl Protons | ~3.9 | |

| Methyl 3-nitrobenzoate chemicalbook.com | Aromatic Protons | 7.6 - 8.9 |

| Methyl Protons | ~4.0 |

Note: The exact chemical shifts and splitting patterns can vary depending on the solvent and the specific instrumentation used.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is typically the most downfield signal, appearing in the range of δ 160-170 ppm. libretexts.org For example, the carbonyl carbon in the related N-(3-Methylphenyl)-2-nitrobenzamide is found at approximately δ 165 ppm.

The aromatic carbons resonate between δ 110 and 150 ppm, with the carbon attached to the nitro group appearing at the lower end of this range due to the electron-withdrawing nature of the nitro group. The carbon atom of the methyl group is found in the upfield region, typically around δ 20 ppm. The number of distinct signals in the ¹³C NMR spectrum confirms the number of non-equivalent carbon atoms, which is consistent with the proposed structure.

Table 2: ¹³C NMR Spectral Data for this compound and Analogs

| Compound | Functional Group | Chemical Shift (δ ppm) |

| This compound | Carbonyl Carbon | 160 - 170 |

| Aromatic Carbons | 110 - 150 | |

| Methyl Carbon | ~20 | |

| N-(3-Methylphenyl)-2-nitrobenzamide | Carbonyl Carbon | ~165 |

| Nitro Group Carbons | ~148 | |

| Methyl 2-nitrobenzoate nih.gov | Carbonyl Carbon | ~165 |

| Aromatic Carbons | 124 - 149 | |

| Methyl Carbon | ~53 | |

| Methyl 3-nitrobenzoate chemicalbook.com | Carbonyl Carbon | ~164 |

| Aromatic Carbons | 122 - 148 | |

| Methyl Carbon | ~53 |

Note: Chemical shifts are influenced by the solvent and reference standard used.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, probes the vibrational modes of a molecule. The absorption or scattering of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a "fingerprint" of the functional groups present.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, which appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C-O stretching vibrations of the ester group give rise to bands in the 1200-1300 cm⁻¹ region. For instance, in the related compound N-(3-methylphenyl)-2-nitrobenzamide, a strong C=O stretch is seen at 1682 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | 1720 - 1740 |

| NO₂ (Nitro) | Asymmetric Stretching | ~1530 |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 |

| C-O (Ester) | Stretching | 1200 - 1300 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H (Methyl) | Stretching | <3000 |

FT-Raman spectroscopy provides complementary information to FT-IR. While C=O stretching vibrations are also visible in the Raman spectrum, aromatic ring vibrations are often more prominent. The symmetric stretching of the nitro group around 1350 cm⁻¹ is typically a strong band in the Raman spectrum. The region between 650 and 415 cm⁻¹ is characteristic of aromatic ring vibrations. wallonie.be In related nitrobenzoic acids, the nitro group's symmetric stretching vibration is a strong band in the Raman spectrum. scirp.org The use of a 1064 nm laser in FT-Raman helps to reduce fluorescence that can be an issue with other techniques. thermofisher.com

Table 4: Prominent FT-Raman Bands for Aromatic Nitro Compounds

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| NO₂ (Nitro) | Symmetric Stretching | ~1350 |

| Aromatic Ring | C=C Stretching | 1625 - 1590 |

| Aromatic Ring | Ring Vibrations | 650 - 415 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings and the nitro group, as well as n→π* transitions associated with the carbonyl and nitro groups.

Typically, nitroaromatic compounds exhibit strong absorption bands. For example, a λmax near 270–290 nm is reported for the π→π* transitions of the nitro and aromatic groups in N-(3-Methylphenyl)-2-nitrobenzamide. Similar transitions are expected for this compound. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity. In some nitro-containing organic compounds, absorption peaks corresponding to π → π* and n → π* transitions are observed around 220 nm and 345 nm, respectively. researchgate.net

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

| π→π* (Aromatic rings, Nitro group) | ~270 - 290 |

| n→π* (Carbonyl, Nitro group) | ~340 - 350 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, the molecule would first be ionized, typically forming a molecular ion (M+). This molecular ion is energetically unstable and subsequently breaks apart into smaller, characteristic fragment ions. chemguide.co.uk

The fragmentation pattern provides a virtual fingerprint of the molecule's structure. For an ester like this compound, common fragmentation pathways involve the cleavage of the ester bond. Expected fragmentations would include:

Cleavage to form the 2-nitrobenzoyl cation.

Cleavage to form the 3-methylphenoxyl radical and the 2-nitrobenzoyl cation.

Loss of the nitro group (NO₂) from the molecular ion or fragment ions.

Fragmentation of the aromatic rings.

The relative abundance of each fragment ion is plotted against its m/z value to create a mass spectrum. The most stable ions will produce the most intense peaks in the spectrum. chemguide.co.uk While specific data for this compound is unavailable, analysis of related structures such as methyl 2-nitrobenzoate can provide insight into the expected fragmentation of the nitro-substituted ring. nih.gov

Table 1: Predicted Mass Spectrometry Data for Adducts of a Related Compound (Methyl 3-methyl-2-nitrobenzoate)

| Adduct Type | Mass to Charge Ratio (m/z) |

| [M]+ | 195.05261 |

| [M+H]+ | 196.06044 |

| [M+Na]+ | 218.04238 |

| [M+K]+ | 234.01632 |

| [M+NH4]+ | 213.08698 |

| Data based on the isomeric compound Methyl 3-methyl-2-nitrobenzoate and are for predictive reference only. uni.lu |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) within a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized or purified substance. For this compound, with the molecular formula C₁₄H₁₁NO₄, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight.

The analysis is typically performed using a CHN analyzer, where a sample is combusted in a stream of oxygen, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively measured. The experimental percentages obtained are then compared against the calculated theoretical values to verify the compound's purity and confirm its identity.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 65.37 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.31 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.45 |

| Oxygen | O | 15.999 | 4 | 63.996 | 24.88 |

| Total | 257.245 | 100.00 | |||

| Note: This table represents calculated theoretical values. Experimental data from elemental analysis of this compound is not available in the searched sources. |

Advanced Structural Analysis and Solid State Characteristics of Aromatic Nitrobenzoate Esters

Single-Crystal X-ray Diffraction (XRD) for Precise Molecular Geometry

Data not available. A single-crystal X-ray diffraction study would be required to determine the crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of 3-Methylphenyl 2-nitrobenzoate (B253500).

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Data not available. This analysis is contingent on the crystallographic information file (CIF) obtained from single-crystal XRD. Hirshfeld surface analysis would allow for the visualization and quantification of intermolecular contacts, providing insights into the nature and prevalence of interactions such as H···H, C–H···O, and π–π stacking, which govern the crystal packing.

Supramolecular Assembly and Hydrogen Bonding Networks

Data not available. A detailed description of the supramolecular assembly and any existing hydrogen bonding networks, including classical and non-classical hydrogen bonds, can only be elucidated once the crystal structure is known.

Chemical Transformations and Derivatization Strategies for 3 Methylphenyl 2 Nitrobenzoate and Analogues

Transformations Involving the Nitro Group

The nitro group on the benzoyl moiety is a versatile functional handle, readily undergoing reduction to an amino group or influencing further substitution on its aromatic ring.

The conversion of the nitro group to a primary amine is a fundamental transformation for nitroaromatic compounds. This reduction significantly alters the electronic properties of the molecule, transforming the strongly electron-deactivating nitro group into a strongly electron-donating amino group. masterorganicchemistry.com This change has profound effects on the reactivity of the aromatic ring, converting a deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

Several methods are effective for the reduction of aromatic nitro groups to amines. masterorganicchemistry.com The two most common approaches are catalytic hydrogenation and metal-acid reductions. masterorganicchemistry.com

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. masterorganicchemistry.com This process is often carried out under mild conditions and is known for its high efficiency. The reaction proceeds through intermediate nitroso and hydroxylamine (B1172632) species, which are rapidly converted to the final aniline (B41778) derivative under the reaction conditions. orientjchem.org

Metal-Mediated Reduction: Aromatic nitro groups can also be reduced using easily oxidized metals in the presence of an acid. masterorganicchemistry.com Typical systems include iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl). masterorganicchemistry.com For instance, the use of SnCl₂ in ethanol (B145695) provides a non-aqueous system for nitro reduction. masterorganicchemistry.com A wide variety of reagents have been developed for this purpose, including metal-free options like trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine or tetrahydroxydiboron (B82485) in water. organic-chemistry.org

The reduction of 3-methylphenyl 2-nitrobenzoate (B253500) would yield 3-methylphenyl 2-aminobenzoate. The general reaction scheme is presented below.

General Reaction Scheme for Nitro Group Reduction:

C₁₄H₁₁NO₄ + Reducing Agent → C₁₄H₁₃NO₂

A summary of common reduction conditions applicable to aromatic nitro compounds is provided in the table below.

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Conditions | Comments |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol solvent, room temperature and pressure | A common, clean, and efficient method. masterorganicchemistry.com |

| Fe, HCl | Aqueous or alcoholic solvent, heat | A classic and cost-effective industrial method. masterorganicchemistry.com |

| Sn, HCl | Aqueous or alcoholic solvent | Another classic method, often used in laboratory settings. masterorganicchemistry.com |

| SnCl₂, Ethanol | Reflux | A milder, non-aqueous alternative. masterorganicchemistry.com |

The introduction of additional nitro groups onto the aromatic rings of 3-methylphenyl 2-nitrobenzoate can be achieved through electrophilic aromatic substitution. The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comgrabmyessay.com

The regioselectivity of the second nitration is governed by the directing effects of the substituents already present on both aromatic rings.

On the 2-Nitrobenzoate Ring: This ring contains two electron-withdrawing groups: the nitro group (-NO₂) and the ester group (-COOR). Both are deactivating and meta-directing. grabmyessay.com Therefore, a second nitration on this ring would be expected to occur at the positions meta to both groups, which are the C4 and C6 positions.

On the 3-Methylphenyl Ring: This ring contains an electron-donating alkyl group (methyl, -CH₃) and an electron-withdrawing ester oxygen (-OAr). The methyl group is an activating, ortho-, para-director. The ester oxygen is a deactivating, ortho-, para-director due to its lone pairs, but its deactivating nature is less pronounced than that of a nitro group. The combined effect would likely direct incoming electrophiles to the positions ortho and para to the methyl group (C2, C4, C6) and ortho to the ester oxygen (C2, C6).

Given the strong deactivation of the nitrobenzoate ring, electrophilic attack is more likely to occur on the more activated 3-methylphenyl ring. The primary products would be expected to be isomers where the new nitro group is positioned at the 2, 4, or 6 positions of the 3-methylphenyl ring. The precise ratio of isomers would depend on steric hindrance and the specific reaction conditions, such as temperature and reaction time. google.com Maintaining low temperatures is crucial to prevent the formation of dinitrated byproducts. grabmyessay.com

Reactions of the Ester Moiety

The ester linkage is susceptible to nucleophilic attack at the carbonyl carbon, leading primarily to hydrolysis or transesterification reactions.

Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or, more commonly, by base. epa.gov In aqueous solutions, three decomposition pathways are generally recognized: specific acid (H⁺) catalysis, neutral water attack, and base (OH⁻) catalysis. oieau.fr

The alkaline hydrolysis of esters typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. jcsp.org.pk The subsequent collapse of this intermediate expels the phenoxide leaving group. jcsp.org.pk

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on both the acyl and the phenyl portions of the ester. oieau.frresearchgate.net

Substituents on the Benzoyl Ring: Electron-withdrawing groups, such as the 2-nitro group in the title compound, make the carbonyl carbon more electrophilic and stabilize the negative charge in the transition state, thus accelerating the rate of hydrolysis.

Substituents on the Phenol (B47542) Leaving Group: Electron-withdrawing groups on the phenoxide leaving group stabilize the developing negative charge, making it a better leaving group and increasing the hydrolysis rate. Conversely, electron-donating groups like the 3-methyl group have a smaller, rate-retarding effect. oieau.fr

Kinetic studies on various substituted phenyl benzoates have demonstrated these effects quantitatively. The Hammett equation is often used to correlate the hydrolysis rates with the electronic properties of the substituents. oieau.frresearchgate.net For the alkaline hydrolysis of aryl benzoate (B1203000) esters, the reaction rate constant (k) is sensitive to the pKa of the leaving phenol group. jcsp.org.pk

Table 2: Relative Hydrolysis Rates of Substituted Methyl Benzoates

| Substituent on Benzoate Ring | Hammett Constant (σ) | Relative Half-Life (pH 8, 10°C) |

|---|---|---|

| 4-Methoxy | -0.27 | 4.8 years |

| 4-Methyl | -0.17 | - |

| None (H) | 0.00 | 1.8 years |

| 4-Chloro | 0.23 | - |

| 3-Nitro | 0.71 | - |

| 4-Nitro | 0.78 | 0.1 years |

Data adapted from studies on methyl benzoates to illustrate substituent effects. oieau.fr

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of another alcohol. organic-chemistry.org For this compound, this would involve reacting the ester with an alcohol (R'-OH) to produce a new ester (2-nitrobenzoic acid alkyl ester) and 3-methylphenol.

R-COO-Ar + R'-OH ⇌ R-COO-R' + Ar-OH

This equilibrium reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing one of the products. psu.edu The reaction can be catalyzed by acids, bases, or various metal-based or organocatalysts. organic-chemistry.org

Recent research has focused on developing mild and selective catalysts for transesterification. organic-chemistry.org Examples include:

Metal Catalysts: Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org Zinc-cluster complexes are also effective under mild conditions. organic-chemistry.org

Organocatalysts: N-Heterocyclic carbenes (NHCs) can promote transesterification by enhancing the nucleophilicity of the alcohol. organic-chemistry.org

Inorganic Bases: Simple inorganic bases like potassium phosphate (B84403) (K₂HPO₄) can also serve as efficient catalysts for producing methyl esters under mild conditions that tolerate various functional groups. organic-chemistry.org

The choice of catalyst and conditions depends on the desired product and the presence of other functional groups in the substrate. rsc.org

Functionalization of Aromatic Rings via Electrophilic and Nucleophilic Pathways

Beyond nitration, the aromatic rings of this compound can be functionalized through other electrophilic substitution reactions. The directing effects of the existing substituents would guide the position of incoming electrophiles such as halogens (halogenation) or sulfonyl groups (sulfonation). As discussed in section 7.1.2, the 3-methylphenyl ring is the more likely site for further electrophilic substitution.

Conversely, the electron-deficient nature of the 2-nitrobenzoate ring makes it a candidate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group. The nitro group is a strong activating group for SNAr, particularly when positioned ortho or para to a good leaving group (such as a halogen). While the ester group itself is not a typical leaving group in SNAr, the strong activation provided by the nitro group can facilitate substitution reactions. For instance, in related nitropyridine systems, the nitro group itself can be displaced by strong sulfur nucleophiles. nih.gov This pathway offers a method to introduce a variety of nucleophiles, such as amines, alkoxides, or thiolates, onto the benzoate ring, significantly expanding the range of accessible derivatives. nih.govevitachem.com

Synthesis of Polycyclic and Heterocyclic Systems from Nitrobenzoate Precursors

The transformation of nitrobenzoate precursors into complex cyclic systems is a cornerstone of synthetic organic chemistry. These reactions often leverage the nitro group as a precursor to a reactive nitrogen-containing intermediate or as a directing group for cyclization.

One of the most prominent applications of 2-nitrobenzoate derivatives is in the synthesis of quinazolinones. Research has demonstrated that various 2-nitrobenzoic acid derivatives can undergo intermolecular reductive N-heterocyclization with formamide (B127407), catalyzed by indium(III) or bismuth(III) salts, to produce 4(3H)-quinazolinones in high yields. arkat-usa.org In this one-pot reaction, the nitro group is reduced, likely by carbon monoxide generated from formamide decomposition, to an amino group which then undergoes cyclocondensation. arkat-usa.org This transformation is robust and tolerates a range of substituents on the aromatic ring. arkat-usa.org For instance, methyl 2-nitrobenzoate can be converted to 4(3H)-quinazolinone in good yield. arkat-usa.org

Another key heterocyclic system derivable from nitrobenzoate precursors is the isocoumarin (B1212949) framework. Although not involving this compound directly, a notable example is the synthesis of 5-nitroisocoumarin from its positional isomer, methyl 2-methyl-3-nitrobenzoate. This transformation highlights the utility of the nitrobenzoate scaffold in constructing oxygen-containing heterocycles.

Furthermore, the 2-nitro group is instrumental in the synthesis of carbazoles through the reductive cyclization of 2-nitrobiphenyls, a reaction often mediated by triphenylphosphine (B44618). amazonaws.com While this involves a biphenyl (B1667301) system, it underscores the potential for intramolecular cyclization following the reduction of a nitro group positioned ortho to an aryl linkage.

The following table summarizes key transformations of nitrobenzoate precursors into heterocyclic systems based on analogous reactions.

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl 2-nitrobenzoate | Formamide, InCl₃, 150 °C | 4(3H)-Quinazolinone | arkat-usa.org |

| 2-Nitrobenzoic Acid | Formamide, In(OAc)₃, 150 °C | 4(3H)-Quinazolinone | arkat-usa.org |

| 4-Carbomethoxy-2-nitrobiphenyl | PPh₃, heat | Carbazole derivative | amazonaws.com |

Beyond nitrogen-containing heterocycles, the general structure of this compound suggests the possibility of forming polycyclic aromatic compounds like dibenzofurans. The synthesis of dibenzofurans can be achieved through the intramolecular cyclization of diaryl ethers, a structure analogous to the phenyl and 3-methylphenyl rings linked by the ester oxygen in the target molecule. organic-chemistry.orgresearchgate.net These cyclizations are often catalyzed by transition metals like palladium. organic-chemistry.orgekb.eg For instance, palladium-catalyzed intramolecular cyclization of ortho-diazonium salts of diaryl ethers is a known method for producing dibenzofurans. organic-chemistry.orgekb.eg

Photochemical reactions also present a viable, albeit less direct, pathway. The photo-Fries rearrangement of phenyl benzoates can lead to the formation of hydroxybenzophenone derivatives. conicet.gov.arrsc.org This reaction involves the cleavage of the ester bond and rearrangement, which could potentially be a step towards more complex polycyclic structures. conicet.gov.ar

Advanced Research Applications and Future Perspectives for Aromatic Nitrobenzoate Esters in Chemical Synthesis

Role as Key Synthetic Intermediates in Complex Organic Molecule Construction

Aromatic nitrobenzoate esters are crucial building blocks in the synthesis of high-value, complex organic molecules, particularly in the pharmaceutical industry. Their utility stems from the nitro group's ability to be readily transformed into other functional groups, such as amines, and its influence on the reactivity of the aromatic ring. innospk.comvulcanchem.com

For instance, specific structural isomers of nitrobenzoate esters serve as pivotal precursors in the synthesis of targeted cancer therapies.

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of pharmaceuticals that target DNA repair pathways in cancer cells. The synthesis of Niraparib, a potent oral PARP inhibitor effective in tumors with BRCA-1 and -2 mutations, utilizes methyl 3-formyl-2-nitrobenzoate as a key intermediate. lookchem.comchemicalbook.comchemdad.com The synthesis pathway involves the conversion of methyl 3-methyl-2-nitrobenzoate to this aldehyde intermediate, which then undergoes further reactions to construct the final indazole core of Niraparib. portico.org

Lenalidomide Precursors: Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma. vulcanchem.com Several synthetic routes to Lenalidomide rely on nitrobenzoate ester intermediates. Methyl 2-methyl-3-nitrobenzoate is a common starting material, which is brominated to yield 2-(bromomethyl)-3-nitrobenzoic acid methyl ester. google.com This key intermediate is then used to build the isoindolinone core of the Lenalidomide molecule. vulcanchem.comgoogle.comgoogle.com The nitro group is subsequently reduced to an amine in the final stages of the synthesis. vulcanchem.com

The following table summarizes key nitrobenzoate ester intermediates and their roles in the synthesis of these complex pharmaceutical agents.

| Intermediate Compound | Target Molecule | Therapeutic Class | Reference |

| Methyl 3-formyl-2-nitrobenzoate | Niraparib | PARP Inhibitor | lookchem.com, chemicalbook.com, chemdad.com |

| Methyl 2-methyl-3-nitrobenzoate | Lenalidomide | Immunomodulator | innospk.com, google.com |

| 2-(Bromomethyl)-3-nitrobenzoic acid methyl ester | Lenalidomide | Immunomodulator | google.com, |

| Methyl 2-(3-nitrophenyl)benzoate | Lenalidomide | Immunomodulator | vulcanchem.com |

Exploration of Aromatic Nitrobenzoates in Materials Science

Dyes and Pigments: The stable and reactive nature of certain aromatic nitrobenzoates, such as methyl 4,5-dimethyl-2-nitrobenzoate, makes them useful intermediates in the production of dyes and pigments. The nitroaromatic core can be chemically modified to create chromophores with desirable color and stability properties for use in textiles and other materials.

Photoresponsive and Optical Materials: Researchers have explored aromatic nitrobenzoates in the development of materials that respond to light. For example, 2-ethylhexyl 4-nitrobenzoate (B1230335) is used in producing photoresponsive materials and coatings that can change their properties upon light exposure. In a notable application, a single crystal of methyl 4-nitrobenzoate was used to develop a terahertz linear polarizer. The parallel arrangement of the flat molecules in the crystal allows for the anisotropic absorption of terahertz waves, demonstrating their potential in advanced optical devices. researchgate.net

| Compound | Application Area | Function | Reference |

| Methyl 4,5-dimethyl-2-nitrobenzoate | Dyes & Pigments | Intermediate for stable dyes | |

| 2-Ethylhexyl 4-nitrobenzoate | Photoresponsive Materials | Component in light-sensitive coatings | |

| Methyl 4-nitrobenzoate | Optical Devices | Terahertz linear polarizer | researchgate.net |

Development of Green and Sustainable Synthesis Methodologies for Related Compounds

Traditional methods for the synthesis of aromatic nitrobenzoates often rely on harsh reagents, such as mixtures of concentrated nitric and sulfuric acids, which generate significant amounts of acidic waste and pose environmental concerns. researchgate.netorgsyn.org Consequently, a major focus of current research is the development of greener and more sustainable synthetic protocols.

Key green chemistry approaches include:

Alternative Catalysts and Reagents: A patented method for preparing methyl 3-methyl-2-nitrobenzoate replaces sulfuric acid with acetic anhydride (B1165640) as a catalyst. google.com This modification improves reaction selectivity and yield while reducing environmental pollution by avoiding the production of large quantities of waste acid. google.com Another approach involves using inorganic nitrates, such as bismuth nitrate (B79036), adsorbed on solid supports like silica (B1680970) gel, which facilitates an easier, cleaner, and environmentally benign nitration process. researchgate.net

Non-Traditional Activation Methods: The use of microwave and ultrasound irradiation has been shown to accelerate the esterification of 4-nitrobenzoic acid, often in conjunction with recyclable catalysts like natural zeolites. scirp.orgresearchgate.net These methods are simple, environmentally friendly, and can significantly reduce reaction times and energy consumption. scirp.orgresearchgate.net

Continuous Flow Systems: For subsequent reactions like nitro group reduction, continuous-flow packed-bed reactors offer a safer, more efficient, and greener alternative to conventional batch processing. almacgroup.com This technology allows for better control over reaction conditions and minimizes the risks associated with highly exothermic reactions. almacgroup.com

The following table compares traditional synthesis methods with emerging green alternatives.

| Synthesis Step | Traditional Method | Green/Sustainable Alternative | Advantages of Green Method | Reference |

| Nitration | Concentrated H₂SO₄/HNO₃ mixture | Acetic anhydride catalyst; Inorganic nitrates on silica support | Reduced acid waste, improved selectivity, lower environmental pollution | google.com, researchgate.net |

| Esterification | Acid catalysis with heating | Microwave or ultrasound irradiation with zeolite catalysts | Faster reaction times, energy efficiency, simple, environmentally friendly | scirp.org, researchgate.net |

| Nitro Reduction | Batch hydrogenation | Continuous-flow packed-bed reactor | Increased safety, higher efficiency, less consumption | almacgroup.com |

Emerging Research Directions and Unexplored Reactivity Profiles

The field of aromatic nitrobenzoate esters continues to evolve, with researchers exploring novel applications and previously unexamined aspects of their chemical behavior.

Medicinal Chemistry: Beyond their role as intermediates, certain nitrobenzoate esters are being investigated for their intrinsic biological activity. Recent studies have shown that various nitrobenzoates, particularly 3,5-dinitrobenzoate (B1224709) esters, exhibit potent activity against Mycobacterium tuberculosis. mdpi.com This discovery opens a new avenue for the development of novel antitubercular drugs. mdpi.com

Biocatalysis and Biodegradation: The environmental persistence of some synthetic aromatic esters has prompted research into their enzymatic degradation. acs.org Scientists have demonstrated that promiscuous aminopeptidases can hydrolyze a diverse range of aromatic esters, providing new insights into bioremediation strategies. acs.org Furthermore, bacteria capable of using industrial nitroaromatic compounds as sources of carbon and nitrogen have been identified, and their metabolic pathways are being studied. nih.gov

Conformational and Reactivity Studies: Advanced computational and spectroscopic studies are being employed to understand the conformational behavior of aromatic nitrobenzoate esters. researchgate.net Research into how solvents and solid-state packing influence the orientation of the ester and nitro groups is crucial for predicting and controlling the properties of materials derived from these compounds. researchgate.net Additionally, the use of aromatic esters in novel catalytic cross-coupling reactions is a rapidly advancing area, offering new ways to form complex carbon-carbon and carbon-heteroatom bonds. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing high-purity 3-Methylphenyl 2-nitrobenzoate?

- Methodological Answer : The synthesis of aromatic nitrobenzoates often involves nitration of precursor benzoic acid derivatives. For example, methyl 4-hydroxy-3-nitrobenzoate was synthesized using aluminum nitrate in a 1:1 acetic acid–acetic anhydride mixture under controlled cooling . Adapting this protocol, this compound could be synthesized via nitration of 3-methylbenzoic acid followed by esterification. Key parameters include maintaining low temperatures (<5°C) during nitration to avoid side reactions and using anhydrous conditions during esterification to improve yield. Purity can be assessed via HPLC with standards prepared in methylene chloride:benzene matrices .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester linkage and nitro-group positioning. Infrared (IR) spectroscopy can validate the presence of nitro (-NO₂) and ester (-COO-) functional groups. For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is recommended, using custom-prepared reference standards in methylene chloride:benzene . Melting point determination via capillary methods (uncorrected, using liquid paraffin) provides supplementary purity data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Contradictions in physicochemical data (e.g., melting points) often arise from impurities or polymorphic forms. To address this:

- Step 1 : Re-crystallize the compound using gradient solvent systems (e.g., ethanol–water mixtures) to isolate pure polymorphs.

- Step 2 : Validate purity via Differential Scanning Calorimetry (DSC) to detect thermal anomalies.

- Step 3 : Cross-reference spectral data with structurally analogous compounds, such as lactofen (a 2-nitrobenzoate pesticide), to identify positional isomerism or substituent effects .

Q. What microbial pathways degrade this compound, and how can this inform bioremediation strategies?

- Methodological Answer : Bacterial strains like Pseudomonads and Ralstonia spp. possess nitroreductases and chemoreceptors for nitroaromatic catabolism. For example:

- Pseudomonad Pathway : 2-Nitrobenzoate is reduced to 2-hydroxylaminobenzoate by a nitroreductase, followed by mutase-mediated rearrangement .

- Experimental Design : Use chemotaxis assays (e.g., agarose plug tests) to assess bacterial attraction to this compound. Monitor degradation via LC-MS to identify intermediates like hydroxylamine derivatives .

Q. How can researchers develop a robust HPLC method for quantifying trace amounts of this compound in environmental samples?

- Methodological Answer :

- Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (70:30, v/v) at 1 mL/min.

- Detection : UV detection at 270 nm (optimized for nitroaromatics).

- Calibration : Prepare stock solutions (e.g., 2,000 µg/mL in methylene chloride:benzene) and validate linearity across 0.1–100 µg/mL . Include internal standards like pyrene to correct for matrix effects .

Q. What mechanistic insights explain the regioselectivity of nitration in synthesizing this compound?

- Methodological Answer : Nitration regioselectivity is influenced by electronic and steric effects. The methyl group at the 3-position deactivates the ring but directs nitration to the 2-position due to meta-directing effects. Computational modeling (e.g., DFT calculations) can predict electron density maps to validate this. Experimentally, competitive nitration studies with analogs (e.g., 3-Methyl-4-nitrobenzoic acid) can isolate steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.